molecular formula C9H19NO B13342602 2-Methyl-2-(piperidin-1-yl)propan-1-ol

2-Methyl-2-(piperidin-1-yl)propan-1-ol

Cat. No.: B13342602
M. Wt: 157.25 g/mol
InChI Key: QOKUSLSVJUIEOY-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-1-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of piperidine and is characterized by the presence of a hydroxyl group attached to a tertiary carbon atom, which is also bonded to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-1-yl)propan-1-ol typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reaction of piperidine with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-Methyl-2-(piperidin-1-yl)propan-1-one.

    Reduction: Formation of 2-Methyl-2-(piperidin-1-yl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(piperidin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(piperidin-3-yl)propan-1-ol
  • 2-Methyl-1-(piperidin-4-yl)propan-2-ol
  • 1-(Piperidin-1-yl)propan-2-ol

Uniqueness

2-Methyl-2-(piperidin-1-yl)propan-1-ol is unique due to its specific structural features, such as the position of the hydroxyl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyl-2-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C9H19NO/c1-9(2,8-11)10-6-4-3-5-7-10/h11H,3-8H2,1-2H3

InChI Key

QOKUSLSVJUIEOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N1CCCCC1

Origin of Product

United States

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